molecular formula C12H10GeO B14173415 Oxo-diphenyl-germane CAS No. 3430-85-1

Oxo-diphenyl-germane

Katalognummer: B14173415
CAS-Nummer: 3430-85-1
Molekulargewicht: 242.84 g/mol
InChI-Schlüssel: JRAFHMKMQLDLKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxo-diphenyl-germane is an organogermanium compound with the chemical formula (C₆H₅)₂GeO It is a derivative of germane, where two phenyl groups and one oxo group are bonded to a germanium atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxo-diphenyl-germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with water or a hydroxide source under controlled conditions. The reaction typically proceeds as follows:

(C6H5)2GeCl2+H2O(C6H5)2GeO+2HCl(C₆H₅)₂GeCl₂ + H₂O \rightarrow (C₆H₅)₂GeO + 2HCl (C6​H5​)2​GeCl2​+H2​O→(C6​H5​)2​GeO+2HCl

Another method involves the oxidation of diphenylgermane using oxidizing agents such as hydrogen peroxide or ozone. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxo-diphenyl-germane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state germanium compounds.

    Reduction: Reduction reactions can convert this compound back to diphenylgermane or other lower oxidation state derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce diphenylgermane.

Wissenschaftliche Forschungsanwendungen

Oxo-diphenyl-germane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.

    Industry: The compound is used in the production of specialty materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which oxo-diphenyl-germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and interactions within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylgermane: Lacks the oxo group, making it less reactive in certain chemical reactions.

    Triphenylgermane: Contains an additional phenyl group, altering its chemical properties and reactivity.

    Oxo-diphenyl-silane: Similar structure but with silicon instead of germanium, leading to different chemical behavior.

Uniqueness

Oxo-diphenyl-germane is unique due to the presence of both phenyl and oxo groups bonded to germanium. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

3430-85-1

Molekularformel

C12H10GeO

Molekulargewicht

242.84 g/mol

IUPAC-Name

oxo(diphenyl)germane

InChI

InChI=1S/C12H10GeO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

JRAFHMKMQLDLKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Ge](=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.